N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyridine ring
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6S/c1-15(2,3)22-20-14(19-21-22)9-17-10-4-5-11(18-8-10)12-6-7-13(16)23-12/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBPCXHYYQIXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNC2=CN=C(C=C2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the tetrazole ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
Coupling reactions: The tetrazole intermediate is then coupled with a chlorothiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final assembly: The resulting intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-bromothiophen-2-yl)pyridin-3-amine
- N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-methylthiophen-2-yl)pyridin-3-amine
Uniqueness
N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic properties and reactivity compared to its analogs with different substituents on the thiophene ring.
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